molecular formula C6H8N2O3 B1278313 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 136738-11-9

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1278313
M. Wt: 156.14 g/mol
InChI Key: MODJGYGOTYUDBB-UHFFFAOYSA-N
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Description

The compound 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse range of biological activities and applications in pharmaceutical chemistry. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. This structure has been extensively studied due to its potential use in various synthetic sequences and its stability under a variety of conditions .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. One approach involves a one-pot, three-component reaction using N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid, which affords the title compounds in good yields . Another method employs iodine-mediated synthesis, which involves sequential condensation, oxidative cyclization, and rearrangement of carbazates and aldehydes . These methods demonstrate the versatility and adaptability of the 1,3,4-oxadiazole core in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized by various techniques such as NMR, IR, and X-ray crystallography. For instance, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters, and the structure exhibited intermolecular hydrogen bonds and strong π-interactions .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives undergo a range of chemical reactions. For example, a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones can result in the formation of kinetic and thermodynamic products, demonstrating the reactivity of the oxadiazole ring . Additionally, the 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety has been shown to be stable under acidic or basic conditions and can be used as a protected acetamidine in various synthetic sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds are generally stable to many reagents used in organic synthesis and can exhibit different reactivities depending on their substitution patterns. The stability and reactivity make them suitable for applications in the synthesis of energetic materials and pharmaceuticals . The impact sensitivity and friction sensitivity of these compounds can vary, which is important for their use in energetic material applications .

Scientific Research Applications

Retro-ene Reaction and Kinetics

  • 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one and similar compounds are subjects of study in retro-ene reactions. For instance, research has shown that 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones undergo heteroretro-ene reactions, yielding kinetic products that tautomerize to more stable forms (Kleier & Pilgram, 1987).

Thiazole Synthesis and Sugar Chemistry Applications

  • These compounds are also used in the synthesis of thiazoles. Treatment with 3-chloropentane-2,4-dione has shown the formation of thiazoles, which were then applied in sugar chemistry to provide derivatives in good yields (Paepke et al., 2009).

Corrosion Inhibition

  • Synthesized derivatives of oxadiazoles have been studied as agents for controlling steel dissolution. These derivatives show high inhibition efficiency against corrosion in acidic environments, making them significant in the field of material science (Kalia et al., 2020).

Inhibition Properties and Anticancer Potential

  • Oxadiazole derivatives are explored for their inhibition properties in various mediums. For instance, they have been studied as potential anticancer agents due to their ability to induce apoptosis (Kemnitzer et al., 2009).

Antimicrobial Applications

  • There's ongoing research in the antimicrobial properties of 1,3,4-oxadiazole derivatives. Studies have synthesized and evaluated the antimicrobial activities of these compounds, showing promising results against various pathogens (JagadeeshPrasad et al., 2015).

Photoluminescence and Liquid Crystals

  • 1,3,4-oxadiazole derivatives have been synthesized and characterized for their photoluminescent properties. These compounds are notable in the study of liquid crystals and their mesomorphic behaviors (Han et al., 2010).

Synthesis of Nucleoside Analogues

  • These compounds have been used in synthesizing seco-acyclo-N-diazolyl-thione nucleosides, showing potential in the field of biochemistry and pharmacology. Their complex formation with ions like Pb(II) and Hg(II) and antibacterial activity has also been studied (Chehrouri & Othman, 2021).

Crystal Structure and Liquid Crystalline Properties

  • The study of the crystal structure and liquid crystalline properties of these compounds contributes to material science, particularly in understanding their phase behaviors and potential applications in display technologies (Zhu et al., 2009).

properties

IUPAC Name

5-methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-4(9)3-8-6(10)11-5(2)7-8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODJGYGOTYUDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)O1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452908
Record name 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one

CAS RN

136738-11-9
Record name 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-3H-1,3,4-oxadiazol-2-one (5.509 g, 55.0 mmol) in MeOH (40 mL) is added 25 wt % NaOMe solution in methanol (12.7 mL, 58.8 mmol). The mixture is stirred at rt for 15 min and then concentrated in vacuo. The residue is added to a solution of tetrabutylammonium bromide (0.358 g, 1.08 mmol) and chloro-acetone (4.6 ml, 54.9 mmol) in CHCl3 (33 mL), and the mixture is heated to reflux for 5 h under N2. The mixture is cooled to rt and stirred overnight. The resulting slurry is filtered, and the filtrate is concentrated in vacuo. The residue is purified on a pad of silica gel, eluting with 2:1:1/heptane:EtOAc:DCM to afford 5-methyl-3-(2-oxo-propyl)-3H-1,3,4-oxadiazol-2-one (7.32 g, 86%) as a crystalline solid. MS: 157 (M+H); 1H NMR (300 MHz, CDCl3) δ 4.46 (s, 2H), 2.27 (s, 3H), 2.21 (s, 3H).
Quantity
5.509 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
0.358 g
Type
catalyst
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
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5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one

Citations

For This Compound
1
Citations
Q Zhou, F Du, Y Shi, W Liu, D Liu… - Journal of Chemical …, 2018 - journals.sagepub.com
A practical four-step synthesis of pymetrozine is reported, starting from a green chemical dimethyl carbonate and using the key intermediate methyl (E)-1-(2-oxopropyl)-2-(pyridin-3-…
Number of citations: 2 journals.sagepub.com

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